![molecular formula C11H15N5O4 B1675857 N6-Metiladenosina CAS No. 1867-73-8](/img/structure/B1675857.png)
N6-Metiladenosina
Descripción general
Descripción
N6-Methyladenosine (m6A) is a methylated adenine residue and an endogenous urinary nucleoside product of the degradation of transfer ribonucleic acid (tRNA). It is a widespread RNA modification in many tissues with high levels in the brain . m6A is enriched near stop codons and within 3’UTRs in both mouse and human mRNAs .
Synthesis Analysis
m6A is a prevalent modification in unicellular organisms and until recently was thought to be restricted to them . It is a prevalent modification in many biological species such as mammals, plants, yeast, bacteria, and viruses . The level of m6A RNA methylation is dynamically and reversibly regulated by distinct effectors including methyltransferases, demethylases, histone modification, and metabolites .
Molecular Structure Analysis
The molecular structure of m6A is complex and dynamic. It is a part of the DNA code that allows identical DNA code to confer many different cellular phenotypes . The structure of m6A is determined by the proteins that bind and regulate it .
Chemical Reactions Analysis
m6A modifications direct the cellular machinery to expand or compact specific chromatin regions and mark certain regions of the DNA as important for cellular functions . m6A regulates metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .
Physical And Chemical Properties Analysis
m6A is the most common modification of eukaryotic mRNA and is involved in almost every stage of RNA metabolism . It is the predominant chemical modification on eukaryotic mRNA .
Aplicaciones Científicas De Investigación
Regulación Posttranscripcional
La N6-metiladenosina (m6A) ha surgido como una modificación abundante en todo el transcriptoma con funciones generalizadas en ARN codificantes y no codificantes . Afecta el destino de los ARN modificados, incluida su estabilidad, empalme y/o traducción, y por lo tanto juega un papel importante en la regulación postranscripcional .
Biología del Cáncer
Se ha informado que las metiltransferasas m6A ejecutan la deposición de m6A en ARN distintos por sí mismas o formando diferentes complejos con proteínas asociadas adicionales . Regulan los genes y vías clave de la biología del cáncer . Por ejemplo, la sobreexpresión de METTL3 media la modificación m6A de circARL3 y promueve su biosíntesis, promoviendo así el crecimiento del cáncer de hígado por VHB .
Resistencia a la Terapia
Las metiltransferasas m6A juegan un papel en la mediación de la resistencia a la terapia, incluida la quimioterapia, la terapia dirigida, la inmunoterapia y la radioterapia .
Interacciones Planta-Virus de ARN
Los efectos de las modificaciones m6A en el ARNm de la planta huésped pueden aumentar la probabilidad de infección viral o mejorar la resistencia del huésped al virus . Dados sus roles cada vez más importantes en múltiples virus, m6A representa un nuevo objetivo potencial para la defensa antiviral .
Células Mieloides
En los últimos años, se ha encontrado que las modificaciones m6A están involucradas en la generación, activación, polarización, migración y piroptosis de varias células mieloides .
Estructura e Interacciones del ARN
La modificación m6A altera la estructura secundaria de los ARN diana, mejorando la unión de hnRNP y ARN y permitiendo que los hnRNP reconozcan específicamente las estructuras secundarias inducidas por m6A en lugar de la adenosina metilada en los ARNm .
Mecanismo De Acción
m6A modification plays a critical role in a variety of physiological processes and human diseases, such as tissue development, cell differentiation and pluripotency, DNA damage repair, obesity, infertility, and even cancer progression . It is involved in multiple RNA metabolism pathways, such as splicing, localization, translation efficiency, stability, and degradation .
Safety and Hazards
Direcciones Futuras
m6A modification opens a new chapter in epigenetics and has recently become a research hotspot . It has been intensely studied in recent years and is considered as one of the most prevalent and abundant post-transcriptional modifications . It has crucial roles in multiple cancers, including in urological malignancies such as renal cell carcinoma, bladder cancer, and prostate cancer .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020858 | |
Record name | N-Methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N6-Methyladenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1867-73-8 | |
Record name | N6-Methyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1867-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Methyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE6G00625 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N6-Methyladenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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